Isopropylamphetamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

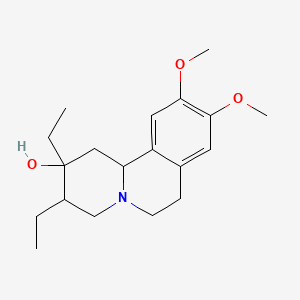

Isopropylamphetamine is a psychostimulant belonging to the substituted amphetamine class. It is an isomer of propylamphetamine and was discovered by a team at Astra Laekemedel AB . The isopropyl moiety in its structure reduces the stimulant activity but significantly increases the duration of action . This compound is not commonly used recreationally due to its prolonged effects .

Preparation Methods

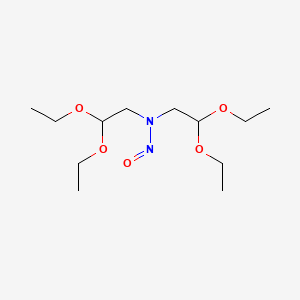

Synthetic Routes and Reaction Conditions: The synthesis of isopropylamphetamine can be achieved through several methods. One notable method involves the preparation of the triazene derivative of N-isopropylamphetamine in seven steps from amphetamine . This intermediate can then be converted to N-isopropyl-p-iodoamphetamine . Another method involves the labelling and purification preparation of N-isopropyl-p-123I-amphetamine, which represents a fast and efficient method to obtain a compound that meets all criteria of purity for in-vivo applications .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Isopropylamphetamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for compounds in the substituted amphetamine class.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include iodine isotopes (e.g., 123I, 125I), triazene derivatives, and other organic solvents and catalysts .

Major Products: The major products formed from these reactions include N-isopropyl-p-iodoamphetamine and other iodinated derivatives, which are used in various scientific applications .

Scientific Research Applications

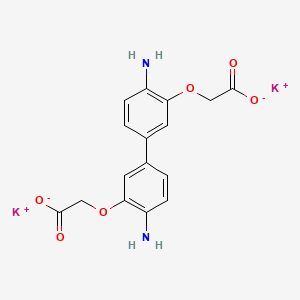

Isopropylamphetamine has several scientific research applications, particularly in the field of nuclear medicine. The compound, when labeled with iodine isotopes such as 123I, is used for single photon emission computed tomography (SPECT) imaging to evaluate regional cerebral blood flow . This application is valuable for diagnosing and studying brain diseases and disorders . Additionally, this compound’s derivatives are used in the synthesis of other compounds for research in organic chemistry and pharmacology .

Mechanism of Action

Isopropylamphetamine exerts its effects by interacting with the central nervous system. It is a norepinephrine-dopamine releasing agent, meaning it increases the levels of these neurotransmitters in the brain . The isopropyl moiety in its structure reduces its stimulant activity but prolongs its duration of action . The compound’s molecular targets include the norepinephrine and dopamine transporters, which facilitate the release of these neurotransmitters into the synaptic cleft .

Comparison with Similar Compounds

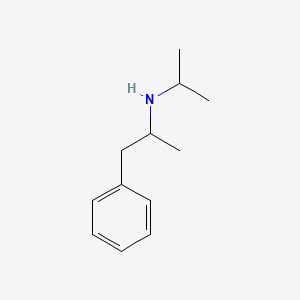

Isopropylamphetamine is part of the substituted amphetamine class, which includes various compounds with similar structures but different pharmacological properties. Some similar compounds include:

Amphetamine: A well-known stimulant with high stimulant activity and shorter duration of action.

Methamphetamine: A potent stimulant with a high potential for abuse and addiction.

Ethylamphetamine: Similar to amphetamine but with an ethyl group instead of an isopropyl group.

Propylamphetamine: An isomer of this compound with different pharmacological properties

This compound is unique due to its prolonged duration of action and reduced stimulant activity, making it less likely to be used recreationally .

Properties

CAS No. |

33236-69-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-phenyl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

InChI Key |

PJXXJRMRHFYMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)

![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)